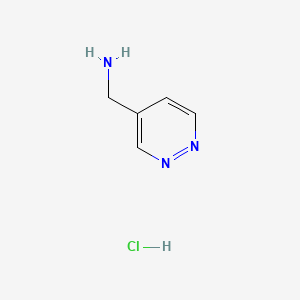

4-Pyridazinemethanamine hydrochloride

Beschreibung

BenchChem offers high-quality 4-Pyridazinemethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridazinemethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pyridazin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZHFSPADHJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridazinemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridazinemethanamine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring functionalized with an aminomethyl group. As a member of the pyridazine family, it holds potential for diverse applications in medicinal chemistry and drug discovery. The inherent chemical properties of the pyridazine nucleus, such as its hydrogen bonding capacity and dipole moment, make it an attractive scaffold for the design of novel therapeutic agents. This document provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies related to 4-Pyridazinemethanamine hydrochloride, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

While comprehensive experimental data for 4-Pyridazinemethanamine hydrochloride is not extensively documented in publicly available literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1351479-13-4 | [1][2][3][4] |

| Molecular Formula | C₅H₈ClN₃ | [1][2] |

| Molecular Weight | 145.59 g/mol | [1][3][5] |

| Appearance | Light yellow solid | [2] |

| Storage Conditions | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C | [1][2][4] |

| Purity | ≥99% (typical) | [2] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of 4-Pyridazinemethanamine hydrochloride is not explicitly described in the reviewed literature. However, general synthetic strategies for related pyridazine and aminopyridazine compounds can provide a foundational approach. The synthesis would likely involve the introduction of a functionalized methyl group at the 4-position of the pyridazine ring, followed by conversion to the amine and subsequent formation of the hydrochloride salt.

One potential synthetic pathway could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of 4-Pyridazinemethanamine hydrochloride.

This proposed pathway is based on established synthetic methodologies for pyridazine derivatives[6][7]. The specific reagents and reaction conditions would require experimental optimization. For instance, the nucleophilic substitution on a 4-halopyridazine precursor could be a viable route to introduce the side chain[6].

Analytical Characterization

Comprehensive analytical data such as detailed NMR and HPLC-MS spectra for 4-Pyridazinemethanamine hydrochloride are not widely published. However, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 4-Pyridazinemethanamine hydrochloride. While specific spectral data for this compound is unavailable, predicted chemical shifts can be inferred from related structures. For example, the protons on the pyridazine ring would be expected in the aromatic region, and the aminomethyl protons would likely appear as a singlet in the aliphatic region. The spectrum of the related compound, 4-methylpyridine, shows signals for the ring protons in the range of 7.28-8.60 ppm and the methyl protons at 2.32 ppm in DMSO-d₆[8]. The hydrochloride salt form may cause shifts in the proton signals compared to the free base.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for assessing the purity of 4-Pyridazinemethanamine hydrochloride. A typical HPLC method for related aminopyridine compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[9][10][11]. UV detection is commonly used for these aromatic compounds.

A generic experimental workflow for HPLC analysis is outlined below:

Caption: General workflow for HPLC analysis of 4-Pyridazinemethanamine hydrochloride.

Method development would be necessary to optimize parameters such as the mobile phase composition, flow rate, and detection wavelength for this specific analyte.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to 4-Pyridazinemethanamine hydrochloride in the available literature, the broader class of pyridazine derivatives is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antiviral, antibacterial, and anticancer activities.

The pyridazine scaffold is a key component in several clinically used drugs, acting on various biological targets. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.

The potential for 4-Pyridazinemethanamine hydrochloride to interact with various signaling pathways can be conceptualized as follows:

Caption: Conceptual interaction of 4-Pyridazinemethanamine hydrochloride with a biological signaling pathway.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. Its structural similarity to other bioactive pyridazines suggests it may be a valuable starting point for the development of new therapeutic agents.

Conclusion

4-Pyridazinemethanamine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently sparse, this guide provides a summary of its known properties and outlines potential avenues for its synthesis and analysis based on related compounds. The diverse biological activities associated with the pyridazine scaffold underscore the importance of continued research into compounds like 4-Pyridazinemethanamine hydrochloride to unlock their therapeutic potential. Researchers are encouraged to perform detailed experimental characterization to build upon the foundational information presented here.

References

- 1. 1351479-13-4 | CAS DataBase [m.chemicalbook.com]

- 2. 4-PyridazineMethanaMine hydrochloride, CasNo.1351479-13-4 Ningbo Syntame Biotech Co.,Ltd China (Mainland) [syntame.lookchem.com]

- 3. 1351479-13-4|4-Pyridazinemethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 4-Pyridazinemethanamine hydrochloride | 1351479-13-4 [sigmaaldrich.cn]

- 5. 1351479-13-4 | 4-Pyridazinemethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 11. helixchrom.com [helixchrom.com]

An In-depth Technical Guide on 4-Pyridazinemethanamine hydrochloride (CAS 1351479-13-4)

Disclaimer: Publicly available scientific literature and technical data for 4-Pyridazinemethanamine hydrochloride (CAS 1351479-13-4) are limited. This guide summarizes the available information and provides a general framework for the characterization of a novel chemical entity within a research and development setting.

Introduction

4-Pyridazinemethanamine hydrochloride is a heterocyclic organic compound.[1][2] It is identified as a building block in pharmaceutical research and organic synthesis.[1] The pyridazine core is a common scaffold in medicinal chemistry, and derivatives of this structure are explored for various therapeutic applications. This compound is noted for its potential role in developing drugs that target neurological disorders due to its presumed ability to interact with specific receptors in the brain.[1] The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental procedures.[1]

Physicochemical Properties

The available quantitative data for 4-Pyridazinemethanamine hydrochloride is summarized in the table below. This information is crucial for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 1351479-13-4 | [1][2] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Boiling Point | 227.4°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Characterization

While specific synthetic protocols for 4-Pyridazinemethanamine hydrochloride are not detailed in the available literature, the synthesis of pyridazine derivatives is a well-established area of organic chemistry. General methods often involve the condensation of dicarbonyl compounds with hydrazine or its derivatives. The synthesis of novel pyridazines can be achieved through various strategies, including aza-Diels-Alder reactions, which offer a regioselective route to these heterocyclic systems.[3]

For a novel compound such as 4-Pyridazinemethanamine hydrochloride, a typical characterization workflow would be employed to confirm its identity and purity.

Potential Biological Activity of Pyridazine Derivatives

While no specific biological activity data is available for 4-Pyridazinemethanamine hydrochloride, the broader class of pyridazine derivatives has been investigated for a wide range of pharmacological activities. These include:

-

Antimicrobial Activity: Some pyridazine derivatives have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria.[4]

-

Anticancer Activity: Certain aminophthalazines, which are structurally related to pyridazines, have been shown to reduce the production of PGE2, a key molecule in inflammation and cancer progression.[5]

-

Insecticidal Properties: A series of [6-(3-pyridyl)pyridazin-3-yl]amides have been identified as effective aphicides.[6]

It is important to note that these activities are for the general class of pyridazine-containing compounds and any potential biological activity of 4-Pyridazinemethanamine hydrochloride would need to be determined through experimental testing.

Experimental Protocols

Due to the limited public data, detailed experimental protocols for the synthesis, analysis, or biological evaluation of 4-Pyridazinemethanamine hydrochloride are not available. For researchers working with this compound, it would be necessary to develop and validate their own methods. A general approach to analytical method development is outlined below.

Conclusion

References

- 1. 4-Pyridazinemethanamine hydrochloride [myskinrecipes.com]

- 2. 4-Pyridazinemethanamine hydrochloride | 1351479-13-4 [sigmaaldrich.cn]

- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 4. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Pyridazinemethanamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Pyridazinemethanamine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of 4-Pyridazinemethanamine hydrochloride are summarized in the table below. This data is essential for a range of applications, from experimental design to computational modeling.

| Identifier | Value |

| Chemical Name | 4-Pyridazinemethanamine hydrochloride |

| CAS Number | 1351479-13-4 |

| Molecular Formula | C5H8ClN3[1][2][3][4] |

| Molecular Weight | 145.59 g/mol [1][3][4] |

| Canonical SMILES | C1=CN=NC=C1CN.Cl |

Molecular Structure and Composition

4-Pyridazinemethanamine hydrochloride is composed of a pyridazine ring substituted with a methanamine group, and it is salified with hydrochloric acid. The structural formula provides insight into its chemical reactivity and potential interactions.

Caption: Molecular components of 4-Pyridazinemethanamine hydrochloride.

References

- 1. 1351479-13-4|4-Pyridazinemethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-Pyridazinemethanamine hydrochloride | 1351479-13-4 [sigmaaldrich.cn]

- 3. 1351479-13-4 | 4-Pyridazinemethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. 4-吡嗪甲胺盐酸盐 - CAS:1351479-13-4 - 启源(广东)医药化工有限公司 [qiyuanyiyuhuagong.com]

A Proposed Technical Guide to the Synthesis and Characterization of 4-Pyridazinemethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridazinemethanamine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, and the aminomethyl substituent provides a versatile handle for further chemical modifications. This guide outlines a plausible multi-step synthesis of 4-pyridazinemethanamine hydrochloride and provides an estimated profile of its key characterization data.

Proposed Synthesis Pathway

Due to the absence of a direct published synthesis, a three-step pathway is proposed, commencing from the commercially available 4-methylpyridazine. This route involves an initial oxidation to the corresponding aldehyde, followed by reductive amination, and concluding with the formation of the hydrochloride salt.

Caption: Proposed three-step synthesis of 4-Pyridazinemethanamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of Pyridazine-4-carbaldehyde (Proposed)

This step involves the oxidation of the methyl group of 4-methylpyridazine. Selenium dioxide is a common reagent for the oxidation of methyl groups on heterocyclic rings.

-

Materials:

-

4-Methylpyridazine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridazine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

-

Add selenium dioxide (1.1 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the black selenium precipitate.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pyridazine-4-carbaldehyde.

-

Step 2: Synthesis of 4-Pyridazinemethanamine (Free Base) via Reductive Amination (Proposed)

Reductive amination of the aldehyde with ammonia in the presence of a reducing agent is a standard method for the synthesis of primary amines.

-

Materials:

-

Pyridazine-4-carbaldehyde

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve pyridazine-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Add a 7N solution of ammonia in methanol (excess, e.g., 10-20 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 - 2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with aqueous HCl (e.g., 1M) and then basify with aqueous NaOH (e.g., 2M) to a pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-pyridazinemethanamine. Further purification may be achieved by chromatography if necessary.

-

Step 3: Synthesis of 4-Pyridazinemethanamine Hydrochloride (Proposed)

This is a straightforward acid-base reaction to form the hydrochloride salt.

-

Materials:

-

4-Pyridazinemethanamine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether or Isopropanol

-

-

Procedure:

-

Dissolve the crude or purified 4-pyridazinemethanamine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 - 1.1 eq) in the same solvent dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., diethyl ether).

-

Dry the product under vacuum to yield 4-pyridazinemethanamine hydrochloride as a solid.

-

Characterization Data (Estimated)

As no published spectral data for 4-pyridazinemethanamine hydrochloride could be located, the following table provides an estimation of the expected characterization data based on the analysis of similar structures.

| Analysis | Estimated Data |

| Appearance | White to off-white solid |

| Melting Point (°C) | >200 (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.3-9.5 (m, 2H, pyridazine-H), 8.0-8.2 (m, 1H, pyridazine-H), 8.5-9.0 (br s, 3H, -NH₃⁺), 4.2-4.4 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155-158 (pyridazine-C), 150-153 (pyridazine-C), 135-138 (pyridazine-C), 130-133 (pyridazine-C), 40-43 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3200-2800 (br, N-H stretch of amine salt), 1600-1550 (C=N, C=C stretch), 1500-1450 (N-H bend) |

| Mass Spectrometry (ESI+) | m/z: 110.07 [M+H]⁺ (for the free base) |

Logical Relationships in Characterization

Caption: Relationship between the chemical structure and the expected data from characterization techniques.

Conclusion

This technical guide provides a scientifically grounded, albeit proposed, framework for the synthesis and characterization of 4-pyridazinemethanamine hydrochloride. The outlined procedures and estimated data serve as a valuable starting point for researchers venturing into the synthesis of this and related pyridazine derivatives. It is crucial to reiterate that experimental validation is necessary to confirm and optimize the proposed methods.

Physicochemical Properties of Pyridazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts distinct electronic and physical characteristics that influence their biological activity, pharmacokinetic profiles, and formulation development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for professionals in the field.

Core Physicochemical Properties

The physicochemical properties of pyridazine derivatives are crucial for understanding their behavior in biological systems. These properties, including solubility, acidity/basicity (pKa), and lipophilicity (logP), directly impact absorption, distribution, metabolism, and excretion (ADME).

Data Summary

The following tables summarize key physicochemical data for pyridazine and a selection of its simple derivatives to allow for easy comparison.

Table 1: General Physicochemical Properties of Pyridazine

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂ | [1][2] |

| Molar Mass | 80.09 g/mol | [1][2] |

| Appearance | Colorless to clear yellow-brown liquid | [1][2] |

| Melting Point | -8 °C | [1][2][3] |

| Boiling Point | 208 °C | [1][2][3] |

| Density | 1.103 - 1.107 g/cm³ at 20-25 °C | [1][3] |

| pKa | 2.0 - 2.24 | [3][4] |

| logP | -0.7 | [5] |

| Water Solubility | Miscible | [3][6] |

Table 2: Physicochemical Properties of Selected Pyridazine Derivatives

| Derivative | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | logP |

| 3-Aminopyridazine | C₄H₅N₃ | 95.10 | 155-158 | ~6.0 | -1.2 |

| 3-Chloropyridazine | C₄H₃ClN₂ | 114.53 | 66-68 | - | - |

| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | 34-36 | - | - |

| Pyridazine-3-carboxylic acid | C₅H₄N₂O₂ | 124.09 | 210 | - | - |

Table 3: Spectral Properties of Pyridazine

| Spectral Data | Characteristic Peaks/Shifts |

| ¹H NMR (in CDCl₃) | δ 9.21 (dd, 2H), 7.51 (dd, 2H) ppm[7] |

| IR (neat liquid) | Bands around 3050 cm⁻¹ (C-H stretch), 1570, 1450, 1415 cm⁻¹ (ring vibrations) |

| UV-Vis (in ethanol) | λmax ~245 nm, ~340 nm |

Key Signaling Pathways Involving Pyridazine Derivatives

Pyridazine scaffolds are integral to many compounds that modulate critical signaling pathways in various diseases, particularly in oncology and inflammatory conditions.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stress signals like cytokines and UV radiation, playing a central role in inflammation and apoptosis.[8][9][10][11] Pyridazine derivatives have been developed as potent inhibitors of p38α MAPK.[9][11]

Caption: p38 MAPK signaling cascade and the point of inhibition by pyridazine derivatives.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system.[12][13][14][15][16] Pyridazine-containing compounds are known to modulate GABA-A receptor activity, acting as anxiolytics and sedatives.

Caption: Modulation of the GABA-A receptor by pyridazine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

-

pH meter with a combination pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Pyridazine derivative sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sufficient amount of the pyridazine derivative to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and position it on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Titration:

-

For a basic derivative, titrate with standardized HCl. For an acidic derivative, titrate with standardized NaOH.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point.

-

Determination of logP by the Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (logP), a measure of lipophilicity.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Pyridazine derivative sample

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the pyridazine derivative in the phase in which it is more soluble. The concentration should be accurately known and result in a final concentration that is within the linear range of the analytical method.

-

Partitioning:

-

In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (e.g., equal volumes).

-

Add a small, known amount of the stock solution.

-

Securely cap the container and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated. If an emulsion forms, centrifugation can be used to break it.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the pyridazine derivative in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase: P = [solute]octanol / [solute]aqueous.

-

The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P).

-

Spectroscopic Analysis Protocols

1. ¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the pyridazine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[17][18] Ensure the sample is fully dissolved; if not, filter the solution into the NMR tube.[17]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

2. IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Procedure:

-

Sample Preparation:

-

For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

For solids (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

For solids (Nujol mull): Grind a small amount of the solid with a drop of Nujol (mineral oil) to form a paste. Spread the paste thinly between two salt plates.

-

-

Spectrum Acquisition: Place the prepared sample in the IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/salt plates with Nujol.

-

Sample Scan: Run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

3. UV-Vis Spectroscopy

Objective: To obtain an ultraviolet-visible spectrum to study electronic transitions.

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, water).

-

Sample Preparation: Prepare a dilute solution of the pyridazine derivative in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup: Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Baseline Correction: Place the blank cuvette in the spectrometer and record a baseline spectrum.

-

Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

References

- 1. Pyridazine [chemeurope.com]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. Pyridazine | 289-80-5 [chemicalbook.com]

- 7. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How To [chem.rochester.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Strategic Application of 4-Pyridazinemethanamine Hydrochloride in the Discovery of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various pyridazine-based building blocks, 4-Pyridazinemethanamine hydrochloride stands out as a versatile and valuable precursor for the synthesis of novel chemical entities with therapeutic potential. Its unique structural features, including the basic aminomethyl group and the electron-deficient pyridazine ring, provide a fertile ground for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 4-Pyridazinemethanamine hydrochloride, encompassing its chemical properties, plausible synthetic routes, and its application in the discovery of compounds targeting a range of diseases, with a particular focus on their antimicrobial, antiviral, and neurological applications. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its strategic use in drug discovery programs.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1] The inherent physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, contribute to its favorable binding characteristics with various biological targets. 4-Pyridazinemethanamine hydrochloride, as a key building block, offers a strategic entry point into the vast chemical space of pyridazine derivatives. The primary amine functionality serves as a handle for the introduction of diverse substituents and for the construction of more complex molecular architectures. This guide aims to equip researchers with the fundamental knowledge and practical methodologies required to effectively utilize this compound in their quest for innovative therapeutics.

Chemical Properties of 4-Pyridazinemethanamine Hydrochloride

A thorough understanding of the physicochemical properties of 4-Pyridazinemethanamine hydrochloride is crucial for its handling, reaction setup, and the interpretation of experimental outcomes.

| Property | Value | Reference |

| CAS Number | 1351479-13-4 | [1] |

| Molecular Formula | C₅H₈ClN₃ | [1] |

| Molecular Weight | 145.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 227.4°C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis of 4-Pyridazinemethanamine Hydrochloride: A Plausible Experimental Protocol

Synthesis of 4-(Chloromethyl)pyridazine Hydrochloride (Intermediate)

This step is analogous to the synthesis of 4-(chloromethyl)pyridine hydrochloride.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 4-methylpyridazine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform, add sulfuryl chloride (SO₂Cl₂) (1.1-1.3 equivalents) dropwise at 0°C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude 4-(chloromethyl)pyridazine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis of 4-Pyridazinemethanamine Hydrochloride via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[2][3]

Reaction Scheme:

Experimental Protocol:

-

N-Alkylation: In a round-bottom flask, dissolve 4-(chloromethyl)pyridazine hydrochloride (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water to precipitate the N-(pyridazin-4-ylmethyl)phthalimide. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the N-(pyridazin-4-ylmethyl)phthalimide (1 equivalent) in ethanol or methanol. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation and Salt Formation: Cool the reaction mixture and filter to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol or ether until the solution is acidic. The 4-Pyridazinemethanamine hydrochloride will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Applications in Novel Compound Discovery

4-Pyridazinemethanamine hydrochloride serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities.

Antimicrobial and Antifungal Derivatives

The pyridazine nucleus is a common feature in many compounds exhibiting potent antimicrobial and antifungal properties. The primary amine of 4-Pyridazinemethanamine hydrochloride allows for the facile introduction of various pharmacophores known to contribute to antimicrobial activity.

| Compound Class | Target Organisms | Activity Range (MIC) | Reference |

| Pyridazine-hydrazones | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Not specified | [4] |

| Chloro-pyridazine derivatives | Gram-negative bacteria (E. coli, P. aeruginosa, S. marcescens) | 0.892–3.744 µg/mL | [5] |

| Pyridazinone derivatives | Staphylococcus aureus, Candida albicans | MIC = 16 µg/mL | [6] |

| Pyrazolo[3,4-d]pyridazin derivatives | Gram-negative and Gram-positive bacteria, Fungi | 0.31 to < 0.0024 mg/mL | [7] |

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for Synthesis and Antimicrobial Screening of Derivatives.

Antiviral Derivatives

Pyridazine derivatives have also demonstrated significant potential as antiviral agents, targeting a variety of viruses.

| Compound Class | Target Virus | Mechanism of Action | Reference |

| Pyridazinotriazine derivatives | Hepatitis A Virus (HAV) | Potent antiviral activity | [8][9] |

| Pyridine fused heterocycles | HIV, HCV, HBV, RSV, CMV | RT inhibition, polymerase inhibition, etc. | [10] |

Neurological Disorder-Modulating Derivatives

The ability of pyridazine-containing compounds to interact with targets in the central nervous system has led to their investigation for the treatment of various neurological disorders.

| Compound Class | Neurological Target/Disorder | Mechanism of Action | Reference |

| Pyridopyridazine derivatives | Seizures | GABA-A receptor binding | [11] |

| Pyridazine derivatives | Asthma, COPD, Parkinson's Disease, Alzheimer's Disease | NLRP3 inflammasome inhibition | [2] |

| Pyridazine activators | Pantothenate Kinase-Associated Neurodegeneration (PKAN) | Pantothenate Kinase (PanK) activation | [12] |

Signaling Pathways

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[4][5][13] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders. Certain pyridazine derivatives have been identified as inhibitors of this pathway.[2]

Caption: The NLRP3 Inflammasome Activation Pathway.

Pantothenate Kinase (PanK) Activation Pathway

Pantothenate kinase is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[8] Mutations in the PANK2 gene lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder. Small molecule activators of PanK, including some pyridazine derivatives, represent a promising therapeutic strategy for this condition.[12]

Caption: The Pantothenate Kinase (PanK) Catalyzed Step in CoA Biosynthesis and its Regulation.

Conclusion

4-Pyridazinemethanamine hydrochloride is a highly valuable and versatile building block for the discovery of novel compounds with significant therapeutic potential. Its straightforward incorporation into diverse molecular frameworks allows for the exploration of a vast chemical space, leading to the identification of potent antimicrobial, antiviral, and neurologically active agents. The detailed synthetic strategies, comprehensive biological data, and elucidated signaling pathways presented in this guide are intended to empower researchers to fully leverage the potential of this important scaffold in their drug discovery endeavors. The continued exploration of derivatives of 4-Pyridazinemethanamine hydrochloride is poised to yield the next generation of innovative medicines.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Pyridazinemethanamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridazinemethanamine hydrochloride (CAS No. 1351479-13-4) is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, influencing their biological activity, solubility, and metabolic stability. This document provides detailed application notes and protocols for the use of 4-Pyridazinemethanamine hydrochloride in the synthesis of potent and selective therapeutic agents, with a focus on its application in the development of inhibitors for the SWI/SNF chromatin remodeling complex ATPases, BRG1 (SMARCA4) and BRM (SMARCA2).

Key Applications in Medicinal Chemistry

4-Pyridazinemethanamine hydrochloride serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The pyridazine moiety is a bioisostere for other aromatic systems and can engage in favorable interactions with biological targets. Derivatives of this compound have shown potential in various therapeutic areas, including:

-

Oncology: As a scaffold for kinase inhibitors and modulators of epigenetic targets.

-

Neurological Disorders: In the development of agents targeting receptors and enzymes in the central nervous system.[1][2]

-

Inflammatory Diseases: As a core component of anti-inflammatory agents.

A particularly significant application is in the synthesis of dual BRG1/BRM ATPase inhibitors, which have emerged as a promising therapeutic strategy for certain types of cancer.[3][4]

Featured Application: Synthesis of BRG1/BRM ATPase Inhibitors

Mutations in the BRG1 (SMARCA4) gene are found in a significant percentage of human cancers, including non-small cell lung cancer. Tumors with BRG1 mutations often become dependent on the closely related BRM (SMARCA2) for survival, creating a synthetic lethal relationship.[1] Therefore, the inhibition of BRM ATPase activity is a promising therapeutic approach for BRG1-mutant cancers. 4-Pyridazinemethanamine hydrochloride can be utilized as a key building block in the synthesis of potent and selective BRG1/BRM inhibitors.

General Synthetic Workflow

The synthesis of BRG1/BRM inhibitors from 4-Pyridazinemethanamine hydrochloride typically involves its condensation with a suitably functionalized heterocyclic core, followed by further modifications to optimize potency, selectivity, and pharmacokinetic properties. A representative workflow is depicted below.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridazine-containing BRG1/BRM inhibitors. These compounds demonstrate the potential of derivatives synthesized using 4-pyridazinemethanamine hydrochloride as a starting material.

Table 1: In Vitro Potency of Representative BRG1/BRM Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |

| BRM/BRG1-IN-1 | BRM (SMARCA2) | < 5 | ATPase Activity Assay | [5] |

| BRG1 (SMARCA4) | < 5 | ATPase Activity Assay | [5] | |

| Selective BRM-IN-1 | BRM (SMARCA2) | 1 (unbound) | Cell-based Reporter Assay | [1] |

| BRG1 (SMARCA4) | > 20 (unbound) | Cell-based Reporter Assay | [1] |

Table 2: Cellular Activity of Representative BRG1/BRM Inhibitors

| Compound ID | Cell Line | AAC₅₀ (µM) | Phenotype | Reference |

| BRM/BRG1-IN-1 | SKMEL5 | 0.004 | Proliferation Inhibition | [5] |

| BRM/BRG1-IN-1 | H1299 | 0.01 | KRT80 Gene Expression Inhibition | [5] |

Experimental Protocols

Protocol 1: Synthesis of a Pyridazinyl-amino-triazole Intermediate

This protocol describes a general procedure for the condensation of 4-pyridazinemethanamine hydrochloride with a suitable triazole precursor, a key step in the synthesis of many BRG1/BRM inhibitors.

Materials:

-

4-Pyridazinemethanamine hydrochloride

-

Substituted 5-chloro-4-nitro-1H-1,2,3-triazole

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 4-pyridazinemethanamine hydrochloride (1.0 eq) in DMF, add DIPEA (3.0 eq) at room temperature under an inert atmosphere.

-

Stir the mixture for 10 minutes to ensure the formation of the free base.

-

Add the substituted 5-chloro-4-nitro-1H-1,2,3-triazole (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridazinyl-amino-triazole intermediate.

Protocol 2: BRG1/BRM ATPase Activity Assay

This protocol outlines a method to determine the in vitro potency of synthesized compounds as inhibitors of BRG1 and BRM ATPase activity.

Materials:

-

Recombinant human BRG1 and BRM ATPase domains

-

Synthesized inhibitor compounds

-

ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the assay buffer, followed by the inhibitor solution (or DMSO for control).

-

Add the recombinant BRG1 or BRM enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the ATPase activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Signaling Pathway

BRG1 and BRM are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. In BRG1-mutant cancers, the cell becomes dependent on BRM for survival. Inhibition of BRM ATPase activity disrupts chromatin remodeling, leading to the downregulation of key oncogenic transcription factors like MYC, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Suzuki Coupling Reactions for the Synthesis of 4-Arylpyridazines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 4-substituted pyridazines. The pyridazine core is a crucial scaffold in medicinal chemistry, and the methodologies outlined herein offer a robust avenue for the synthesis of diverse 4-arylpyridazine derivatives.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate. In the context of 4-substituted pyridazines, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, a key step in the catalytic cycle. However, successful coupling reactions with 4-substituted pyridazines require careful consideration of the catalyst system, base, solvent, and potential side reactions.

Key Considerations for Successful Coupling:

-

Choice of Palladium Catalyst and Ligand: The selection of the palladium source and accompanying ligand is critical for achieving high yields and preventing side reactions. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully employed, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can offer improved reactivity, especially for less reactive chloro-pyridazines.

-

Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence reaction rates and yields, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.

-

Solvent System: A variety of solvents can be used for Suzuki coupling reactions involving pyridazines. Common choices include ethereal solvents like 1,2-dimethoxyethane (DME) and 1,4-dioxane, as well as toluene. Often, a mixture of an organic solvent with an aqueous solution of the base is employed to facilitate the dissolution of all reaction components.

-

Potential Side Reactions: Researchers should be aware of common side reactions that can impact the efficiency of the Suzuki coupling. These include:

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using anhydrous conditions or by employing more stable boronate esters.

-

Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the pyridazine halide. This can often be suppressed by ensuring a thoroughly deoxygenated reaction environment.

-

Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of appropriate ligands can often mitigate this issue.

-

Logical Relationship of Reaction Components

The interplay between the catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction. The following diagram illustrates the logical dependencies and considerations for optimizing the reaction.

Caption: Optimization logic for pyridazine Suzuki couplings.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki coupling of various 4-substituted pyridazines.

Table 1: Suzuki Coupling of 4-Chloropyridazines with Arylboronic Acids

| Pyridazine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 65 | [1] |

| 3,6-Dichloro-4-methylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Dioxane | 100 | 12 | 85 (at C6) | [2] |

| 3,6-Dichloro-4-phenylpyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Dioxane | 100 | 12 | 82 (at C6) | [2] |

Table 2: Suzuki Coupling of 4-Bromopyridazines with Arylboronic Acids

| Pyridazine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | [3][4] |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 25 | [3][4] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Suzuki coupling reaction with a 4-substituted pyridazine.

Caption: A typical workflow for Suzuki coupling reactions.

Protocol 1: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with an Arylboronic Acid[3][4]

This protocol is adapted from the synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles.[3][4]

Materials:

-

3-Bromo-6-(thiophen-2-yl)pyridazine

-

Appropriate arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv.).

-

Add the desired arylboronic acid (0.6 mmol, 1.2 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

-

Under a stream of nitrogen or argon, add DME (8 mL) and ethanol (2 mL).

-

Add the 2 M aqueous Na₂CO₃ solution (1 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen or argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reported reaction time is 48 hours.[3][4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with chloroform (3 x 20 mL).

-

Wash the combined organic layers with a saturated solution of NaCl (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(thiophen-2-yl)pyridazine derivative.

Protocol 2: Suzuki Coupling of 3,6-Dichloro-4-substituted-pyridazines with Phenylboronic Acid[2]

This protocol is based on the site-selective Suzuki coupling of 4-substituted 3,6-dichloropyridazines. The reaction typically occurs at the C6 position.

Materials:

-

4-Substituted-3,6-dichloropyridazine (e.g., 3,6-dichloro-4-methylpyridazine)

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1,4-Dioxane

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In an oven-dried Schlenk tube, combine the 4-substituted-3,6-dichloropyridazine (1.0 equiv.), phenylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Seal the tube, and evacuate and backfill with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the 4-substituted-6-phenyl-3-chloropyridazine.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The Suzuki-Miyaura catalytic cycle.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 4-Pyridazinemethanamine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Pyridazinemethanamine hydrochloride and its derivatives. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity and quantifying the amount of 4-Pyridazinemethanamine hydrochloride and its derivatives in a sample. A reverse-phase method is typically employed for polar analytes like the target compound.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate) is commonly used. The hydrophilic nature of pyridazine derivatives may necessitate a mobile phase with a higher aqueous component.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: An external standard calibration curve is constructed by injecting a series of known concentrations of a reference standard. The peak area of the analyte in the sample is then used to determine its concentration.

Data Presentation: HPLC

The following table summarizes typical data that can be obtained from an HPLC analysis of a 4-Pyridazinemethanamine hydrochloride derivative.

| Compound | Retention Time (min) | Peak Area | Purity (%) |

| 4-Pyridazinemethanamine HCl | 5.8 | 1250000 | 99.5 |

| Derivative A | 7.2 | 1180000 | 98.9 |

| Derivative B | 8.5 | 1320000 | 99.2 |

Experimental Workflow: HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like 4-Pyridazinemethanamine hydrochloride, derivatization is often necessary to increase their volatility.

Experimental Protocol: GC-MS

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for many applications.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Sample Preparation and Derivatization:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

For derivatization, react the amine group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent to increase volatility.

-

-

Data Analysis: The fragmentation pattern observed in the mass spectrum is used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways.

Data Presentation: GC-MS

The following table presents hypothetical GC-MS data for a derivatized 4-Pyridazinemethanamine derivative.

| Compound (as TMS derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 4-(TMS-aminomethyl)pyridazine | 12.3 | 181 | 166, 94, 73 |

| Derivative C (as TMS derivative) | 14.1 | 253 | 238, 166, 73 |

| Derivative D (as TMS derivative) | 15.9 | 267 | 252, 180, 73 |

Experimental Workflow: GC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition:

-

1H NMR: Acquire a standard proton spectrum.

-

13C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: NMR

The following table summarizes the expected 1H and 13C NMR chemical shifts for 4-Pyridazinemethanamine hydrochloride.

Expected ¹H NMR Chemical Shifts (in D₂O, δ ppm)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~9.2 | d | ~5.0 |

| H-5 | ~8.0 | dd | ~5.0, 2.0 |

| H-6 | ~9.0 | d | ~2.0 |

| -CH₂- | ~4.5 | s | - |

| -NH₃⁺ | (broad) | s | - |

Expected ¹³C NMR Chemical Shifts (in D₂O, δ ppm)

| Carbon | Chemical Shift (ppm) |

| C-3 | ~155 |

| C-4 | ~140 |

| C-5 | ~130 |

| C-6 | ~152 |

| -CH₂- | ~40 |

Logical Relationship: NMR Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: FT-IR

The following table lists the expected characteristic FT-IR absorption bands for 4-Pyridazinemethanamine hydrochloride.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200-2800 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N stretch (pyridazine ring) | 1650-1550 | Medium to Strong |

| C=C stretch (pyridazine ring) | 1500-1400 | Medium to Strong |

| N-H bend (amine salt) | 1600-1500 | Medium |

| C-N stretch | 1250-1020 | Medium |

Experimental Workflow: FT-IR Analysis

Application Notes and Protocols for the HPLC and NMR Analysis of Pyridazine Synthesis Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyridazine scaffold is a key component in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties. The unique electronic and steric properties of the pyridazine ring make it a valuable pharmacophore for designing molecules that can effectively interact with various biological targets. This document provides detailed experimental protocols for the synthesis of a common pyridazine intermediate, 3,6-dichloropyridazine, and subsequent analysis of pyridazine-containing products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Pyridazine Derivatives: A Protocol for 3,6-Dichloropyridazine

A common and versatile starting material for the synthesis of various pyridazine derivatives is 3,6-dichloropyridazine. Below is a detailed protocol for its synthesis via the cyclocondensation of maleic anhydride with hydrazine, followed by chlorination.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Step 1: Synthesis of Pyridazine-3,6-diol

-

To a solution of hydrazine hydrate (80% solution) in concentrated HCl, slowly add maleic anhydride.

-

Reflux the reaction mixture at 105-110°C for 4-6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to 55-60°C.

-

Dilute the reaction mass with water and stir at room temperature.

-

Collect the precipitated solid by filtration and dry to obtain pyridazine-3,6-diol.[1]

Step 2: Synthesis of 3,6-Dichloropyridazine

-

In a round-bottom flask, add pyridazine-3,6-diol and phosphorus oxychloride (POCl3) in a suitable solvent like chloroform.[2]

-

Cool the mixture to below 10°C.

-

Slowly add triethylamine (TEA) dropwise over a period of 45-60 minutes.

-

Stir the reaction mixture at 50°C for 4 hours.[2]

-

Monitor the reaction progress by TLC and GC.

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[2]

The overall workflow for the synthesis of 3,6-dichloropyridazine is depicted in the following diagram:

References

Application Notes and Protocols for Targeting Neurological Receptors with 4-Pyridazinemethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridazinemethanamine hydrochloride is a pyridazine derivative with potential applications in neuroscience research. The pyridazine scaffold is a component of various biologically active molecules, and its derivatives have been explored for their effects on the central nervous system. Notably, certain pyridazine-containing compounds have been shown to modulate synaptic plasticity, a fundamental process for learning and memory that is often dysregulated in neurological disorders.[1][2][3][4] This document provides detailed protocols for investigating the potential of 4-Pyridazinemethanamine hydrochloride to interact with and modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and a prominent target in neuropharmacology.[5][6][7]

The protocols outlined below describe methodologies for assessing the binding affinity and functional effects of 4-Pyridazinemethanamine hydrochloride on NMDA receptors. These include a radioligand binding assay to determine the compound's affinity for the receptor, a calcium flux assay to measure its functional impact on receptor-mediated ion flow in a cellular context, and an electrophysiological approach to characterize its effects on native NMDA receptor currents in brain tissue.

Chemical Information

| Compound Name | 4-Pyridazinemethanamine hydrochloride |

| CAS Number | 1351479-13-4 |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| Chemical Structure | N / C=C / C N \ / C=C CN.HCl |

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of 4-Pyridazinemethanamine hydrochloride as a modulator of the NMDA receptor signaling pathway. The compound is postulated to bind to the NMDA receptor, influencing downstream signaling cascades that are crucial for synaptic plasticity.

Caption: Hypothesized NMDA receptor signaling pathway modulated by 4-Pyridazinemethanamine hydrochloride.

Experimental Protocols

NMDA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 4-Pyridazinemethanamine hydrochloride for the NMDA receptor using a competitive binding assay with the radiolabeled antagonist --INVALID-LINK--MK-801.[4]

Materials:

-

Rat brain cortical membranes

-

--INVALID-LINK--MK-801 (radioligand)

-

Unlabeled (+)MK-801 (for non-specific binding)

-

4-Pyridazinemethanamine hydrochloride (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare rat brain cortical membranes according to standard laboratory procedures.

-

In a series of microcentrifuge tubes, add a constant concentration of --INVALID-LINK--MK-801 (e.g., 1-5 nM).

-

For total binding, add only the radioligand and brain membranes.

-

For non-specific binding, add a high concentration of unlabeled (+)MK-801 (e.g., 10 µM) in addition to the radioligand and membranes.

-

For the competition assay, add increasing concentrations of 4-Pyridazinemethanamine hydrochloride to tubes containing the radioligand and membranes.

-

Incubate all tubes at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

| Compound | IC₅₀ (µM) | Ki (µM) |

| (+)MK-801 (Reference) | e.g., 0.05 | e.g., 0.02 |

| 4-Pyridazinemethanamine hydrochloride | Experimental Value | Calculated Value |

NMDA Receptor Functional Assay: Calcium Flux Measurement